1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{bicyclo[221]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine is a compound with a unique bicyclic structure It is characterized by the presence of a bicyclo[221]heptane ring system attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine typically involves the reaction of bicyclo[2.2.1]heptan-2-yl derivatives with pyrazole precursors. One common method involves the use of palladium-catalyzed reactions to introduce the bicyclo[2.2.1]heptane moiety into the pyrazole ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazole derivatives.
Scientific Research Applications
1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimalarial activity, the compound may inhibit key enzymes involved in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine: A closely related compound with similar structural features.
Bicyclo[2.2.1]heptan-2-ol derivatives: Compounds with similar bicyclic structures but different functional groups.
Bicyclo[2.2.1]heptane derivatives: Compounds with variations in the bicyclic ring system.
Uniqueness
1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine is unique due to its specific combination of the bicyclo[2.2.1]heptane ring and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N3/c1-7-4-11(12)13-14(7)10-6-8-2-3-9(10)5-8/h4,8-10H,2-3,5-6H2,1H3,(H2,12,13) |
InChI Key |
OLZDFLBIBQTFEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CC3CCC2C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.